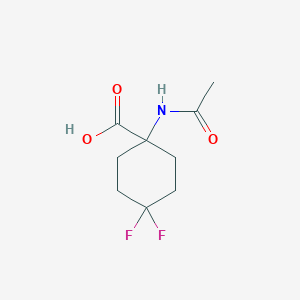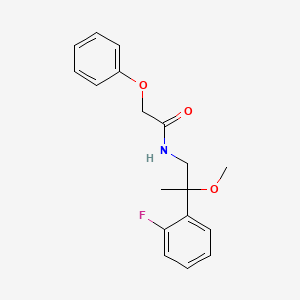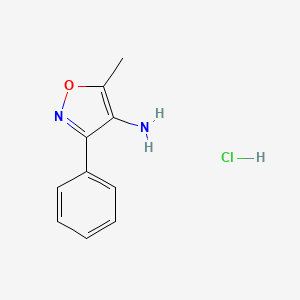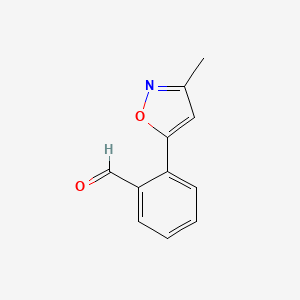
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde” is a chemical compound with the CAS Number: 2138246-41-8 . It has a molecular weight of 187.2 and its IUPAC name is 2-(3-methylisoxazol-5-yl)benzaldehyde . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde” is 1S/C11H9NO2/c1-8-6-11(14-12-8)10-5-3-2-4-9(10)7-13/h2-7H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde: is a compound that has been explored for its potential in medicinal chemistry due to the biological significance of oxazole derivatives . These derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects . The compound’s structure allows for the synthesis of various analogs that can be tested for therapeutic efficacy.
Antimicrobial Applications
Oxazole derivatives, including those related to 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde , have been studied for their antimicrobial properties. They have shown activity against a range of bacteria and fungi, which makes them candidates for developing new antibiotics and antifungal agents .
Agriculture
In agriculture, compounds like 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde can be used to develop novel pesticides. Their antifungal properties, in particular, could help protect crops from fungal pathogens, contributing to increased crop yields and food security .
Material Science
The oxazole ring found in 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde is of interest in material science. Oxazole derivatives can be used as intermediates in the synthesis of new materials with potential applications in various industries .
Analytical Chemistry
In analytical chemistry, derivatives of 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde can be used as reagents or standards due to their well-defined chemical properties. They can aid in the development of new analytical methods for detecting and quantifying biological substances .
Biotechnology
The biotechnological applications of 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde derivatives include their use in enzyme inhibition studies. For example, they can be used to study carbonic anhydrases, which are enzymes involved in many physiological processes .
Environmental Applications
Oxazole derivatives are also being explored for their environmental applications. They could potentially be used in the treatment of wastewater or as part of environmental sensors to detect pollutants .
Anticancer Research
Finally, the anticancer potential of 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde and its derivatives is a significant area of research. These compounds have been tested against various cancer cell lines, showing promise as leads for new anticancer drugs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Oxazole derivatives, which include this compound, have been known to interact with a wide range of biological targets . For instance, some oxazole derivatives have been found to inhibit enzymes like tyrosine kinase , which plays a crucial role in cell signaling and growth.
Mode of Action
Oxazole derivatives have been reported to interact with their targets in various ways, often leading to changes in cellular processes . For example, some oxazole derivatives can inhibit the activity of certain enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways . For instance, some oxazole derivatives can inhibit the activity of enzymes involved in key biochemical pathways, leading to downstream effects such as altered cell signaling or growth .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Eigenschaften
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14-12-8)10-5-3-2-4-9(10)7-13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHOPHWSYOIUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

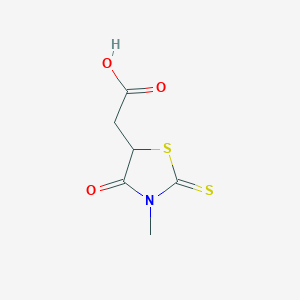
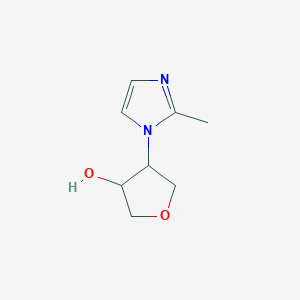
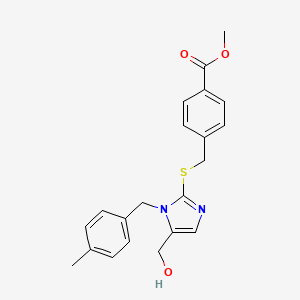

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2938419.png)
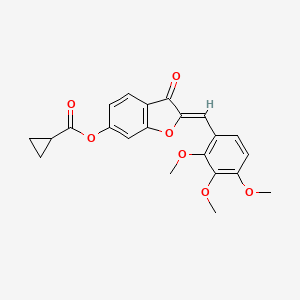
![9-benzyl-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)

